![molecular formula C8H14ClNO2 B6307363 Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride CAS No. 2207870-15-1](/img/structure/B6307363.png)
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
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Description
“Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride” is a synthetic compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 . It is also known by its CAS number 2207870-15-1 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride” is represented by the formula C8H14ClNO2 . The InChI code for this compound is 1S/C8H13NO2.ClH/c1-11-7(10)6-4-8(2-3-8)5-9-6;/h6,9H,2-5H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
“Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride” is a powder at room temperature . The exact values for its density, boiling point, melting point, and flash point are not specified .Safety and Hazards
The safety information for “Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
methyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-9-5-8(6)2-3-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDZXAKXMUBZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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